molecular formula C22H45NO3 B098919 Hexadecanamide, N,N-bis(2-hydroxypropyl)- CAS No. 16516-37-3

Hexadecanamide, N,N-bis(2-hydroxypropyl)-

Cat. No. B098919
CAS RN: 16516-37-3
M. Wt: 371.6 g/mol
InChI Key: IFQXKLVYFJPBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanamide, N,N-bis(2-hydroxypropyl)-, also known as N,N-bis(2-hydroxypropyl)hexadecanamide (BHDA), is a synthetic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHDA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C22H45NO3 and a molecular weight of 383.60 g/mol.

Mechanism Of Action

The mechanism of action of BHDA is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. BHDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the activity of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

BHDA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BHDA can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, BHDA has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.

Advantages And Limitations For Lab Experiments

BHDA has several advantages as a research tool. It is a highly pure compound that is easily synthesized and has low toxicity. It is also soluble in both water and organic solvents, making it suitable for a wide range of applications. However, BHDA has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on BHDA. One area of interest is the development of BHDA-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the investigation of the potential use of BHDA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BHDA and its potential applications in other fields, such as material science.

Synthesis Methods

BHDA can be synthesized through a two-step process involving the reaction of hexadecanoyl chloride with diethanolamine, followed by the reaction of the resulting product with propylene oxide. This method yields a high purity product with a yield of approximately 70%.

Scientific Research Applications

BHDA has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and material science. In biomedical research, BHDA has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16516-37-3

Product Name

Hexadecanamide, N,N-bis(2-hydroxypropyl)-

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)hexadecanamide

InChI

InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3

InChI Key

IFQXKLVYFJPBNF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Other CAS RN

16516-37-3

Origin of Product

United States

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